1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone

Beschreibung

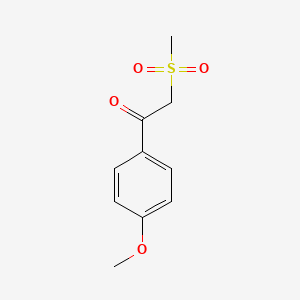

1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone (CAS 27918-36-1, molecular formula C₁₀H₁₂O₄S) is an ethanone derivative featuring a 4-methoxyphenyl group and a methylsulfonyl moiety. Its structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) groups, influencing its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-2-methylsulfonylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-9-5-3-8(4-6-9)10(11)7-15(2,12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFOQUIGHAKWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363278 | |

| Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27918-36-1 | |

| Record name | 2-(Methanesulfonyl)-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone has several notable applications:

1. Organic Synthesis:

- Utilized as a building block for synthesizing various organic compounds.

- Serves as a reagent in chemical reactions, particularly in the formation of sulfone derivatives.

2. Biological Research:

- Investigated for its potential antimicrobial and anti-inflammatory properties.

- Studies indicate that it may possess cytotoxic effects against cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells.

3. Pharmaceutical Development:

- Explored for therapeutic applications due to its ability to modulate enzyme activity and interact with biological receptors.

- Potential use in drug formulation targeting specific metabolic pathways.

4. Industrial Applications:

- Employed in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Research has highlighted several key biological activities associated with this compound:

- Anticancer Activity: The compound has shown significant cytotoxic effects in vitro, with an IC50 value around 25 µM against MCF-7 cells.

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential for infection treatment.

- Anti-inflammatory Effects: Demonstrated capacity to reduce inflammation in vitro, beneficial for chronic inflammatory conditions.

Case Studies

Several studies have explored the biological effects of this compound:

- Cytotoxicity Assays: A study evaluating its effects on MCF-7 cells indicated significant anticancer potential through apoptosis induction.

- Enzyme Inhibition Studies: Research showed that this compound effectively inhibited specific kinases involved in cancer progression, suggesting a mechanism for its anticancer effects.

- In Vivo Efficacy: Animal model studies indicated that treatment with this compound resulted in reduced tumor growth compared to control groups, supporting its therapeutic potential.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the target compound with structurally related ethanone derivatives, focusing on substituent effects, physicochemical data, and reported biological activities.

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogues of 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone

Substituent Effects on Physicochemical Properties

- Methoxy vs.

- Sulfonyl Moieties : Methylsulfonyl groups (electron-withdrawing) increase molecular polarity and stability, as seen in the target compound and COX-2 inhibitor precursor (). Phenylsulfonyl groups (e.g., in ) may reduce solubility due to larger hydrophobic surfaces .

- Heterocyclic Additions : Compounds with tetrazolylthio () or triazolylthio () substituents exhibit higher molecular weights and melting points (e.g., 7e: 131–134°C), likely due to increased hydrogen-bonding capacity .

Biologische Aktivität

1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone, also known as a derivative of the methoxyphenyl group, has garnered attention for its potential biological activities. This compound is notable for its structural features that may influence its pharmacological properties, including its ability to interact with various biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H12O3S

- Molecular Weight : 224.27 g/mol

The presence of the methoxy group and the methylsulfonyl moiety is believed to enhance its lipophilicity and metabolic stability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound may also interact with various receptors, modulating signaling pathways that are crucial for cell survival and function.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The compound induces apoptosis via the modulation of signaling pathways related to cell survival .

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, indicating potential applications in treating infections .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, which may be beneficial for conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological effects of this compound:

- Cytotoxicity Assays : In a study examining the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating significant anticancer potential .

- Enzyme Inhibition Studies : Research indicated that the compound inhibited the activity of specific kinases involved in cancer progression, suggesting a mechanism by which it exerts its anticancer effects .

- In Vivo Efficacy : Animal model studies have shown that administration of this compound resulted in reduced tumor growth compared to control groups, supporting its potential as an effective therapeutic agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-2-(methylsulfonyl)ethanone, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via sulfonylation of 1-(4-methoxyphenyl)ethanone using methylsulfonyl chloride in the presence of a base (e.g., triethylamine). Key intermediates, such as the ketone precursor, are characterized via NMR (¹H/¹³C) to confirm regioselectivity and FT-IR to verify sulfonyl group incorporation . For crystalline intermediates, single-crystal X-ray diffraction is employed to resolve structural ambiguities, with hydrogen bonding networks and dihedral angles between aromatic rings providing critical validation .

Q. How is the purity of this compound assessed, and what analytical techniques are prioritized?

- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Impurities like residual 1-(4-methoxyphenyl)ethanone or over-oxidized byproducts are monitored using GC-MS (electron ionization, 70 eV) . Batch-specific variations in impurity profiles (e.g., 0.1–1.94% impurities) require rigorous mass balance calculations and NMR spiking experiments to confirm identity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalytic systems show promise?

- Methodological Answer : Enantioselective reduction of the ketone precursor (1-(4-methoxyphenyl)ethanone) using biocatalysts (e.g., Daucus carota cells) in aqueous media yields chiral alcohols with >90% enantiomeric excess (ee). Optimization involves pH control (6.5–7.5) and co-solvents (e.g., 10% DMSO) to enhance substrate solubility . Transition-metal catalysts (e.g., Ru-BINAP complexes) are also explored for asymmetric sulfonylation, though steric hindrance from the methoxy group necessitates ligand tuning .

Q. What computational methods are used to model the compound’s reactivity in sulfonylation or nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict reaction pathways and transition states. For sulfonylation, the electrophilicity of the sulfonyl group is analyzed via Natural Bond Orbital (NBO) charges, while Molecular Dynamics (MD) simulations assess solvent effects (e.g., DMF vs. THF) on reaction kinetics . Docking studies (AutoDock Vina) further evaluate interactions with biological targets, such as antimicrobial enzymes .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antioxidant efficacy)?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability or antioxidant mechanism). Systematic structure-activity relationship (SAR) studies are conducted by synthesizing analogs (e.g., replacing the methoxy group with halogens) and testing against standardized panels (e.g., E. coli ATCC 25922 for antimicrobial activity or DPPH radical scavenging for antioxidants) . Meta-analyses of published data must account for purity thresholds (>98% by HPLC) and solvent effects (e.g., DMSO cytotoxicity) .

Data Analysis and Experimental Design

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Polymorphism is addressed using solvent screening (e.g., ethanol/water mixtures) and slow evaporation at 4°C. For recalcitrant crystals, seeding techniques or co-crystallization with thiourea derivatives are employed to stabilize the lattice . Hirshfeld surface analysis (CrystalExplorer) identifies weak interactions (e.g., C–H···O) critical for packing efficiency .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

- Methodological Answer : Stability is profiled via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the sulfonyl group occurs at pH > 8, necessitating buffered solutions (pH 6–7.4) for in vitro assays . Thermal gravimetric analysis (TGA) confirms decomposition thresholds (>200°C), guiding storage conditions (desiccated, -20°C) .

Methodological Innovations

Q. What novel derivatization approaches expand the compound’s utility in drug discovery?

- Methodological Answer : Click chemistry (CuAAC) with propargyl-modified analogs introduces triazole moieties for enhanced solubility and target engagement. Protodeboronation of pinacol boronate intermediates enables late-stage functionalization (e.g., fluorination) without disrupting the sulfonyl group . Solid-phase synthesis on Wang resin facilitates high-throughput generation of derivatives for screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.